molecular formula C10H6F4N2O B4978005 2(1H)-Quinoxalinone, 3-(1,1,2,2-tetrafluoroethyl)- CAS No. 89995-27-7

2(1H)-Quinoxalinone, 3-(1,1,2,2-tetrafluoroethyl)-

Cat. No.: B4978005
CAS No.: 89995-27-7
M. Wt: 246.16 g/mol
InChI Key: CFXNTCIWOMBDSP-UHFFFAOYSA-N
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Description

2(1H)-Quinoxalinone, 3-(1,1,2,2-tetrafluoroethyl)- is a useful research compound. Its molecular formula is C10H6F4N2O and its molecular weight is 246.16 g/mol. The purity is usually 95%.
The exact mass of the compound 3-(1,1,2,2-tetrafluoroethyl)-2(1H)-quinoxalinone is 246.04162547 g/mol and the complexity rating of the compound is 356. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2(1H)-Quinoxalinone, 3-(1,1,2,2-tetrafluoroethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2(1H)-Quinoxalinone, 3-(1,1,2,2-tetrafluoroethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(1,1,2,2-tetrafluoroethyl)-1H-quinoxalin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F4N2O/c11-9(12)10(13,14)7-8(17)16-6-4-2-1-3-5(6)15-7/h1-4,9H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFXNTCIWOMBDSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C(=N2)C(C(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F4N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10385370
Record name 2(1H)-Quinoxalinone, 3-(1,1,2,2-tetrafluoroethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10385370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89995-27-7
Record name 2(1H)-Quinoxalinone, 3-(1,1,2,2-tetrafluoroethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10385370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Contextualization of the Quinoxalinone Scaffold in Chemical Research

The quinoxalinone core is a well-established "privileged scaffold" in medicinal chemistry. researchgate.netsapub.org This designation refers to molecular frameworks that are capable of binding to multiple biological targets, thereby serving as a versatile template for drug discovery. Quinoxaline (B1680401) and its derivatives are known to exhibit a broad spectrum of pharmacological activities, including but not limited to, anticancer, antibacterial, antiviral, anti-inflammatory, and neuroprotective properties. researchgate.netuit.nomdpi.comcore.ac.uk

The versatility of the quinoxalinone system stems from its bicyclic structure, which provides a rigid yet adaptable foundation for chemical modification. The C-3 position of the 2(1H)-quinoxalinone ring, in particular, has been a focal point for synthetic chemists. nih.govmdpi.com Functionalization at this site allows for the introduction of a wide array of substituents, which can modulate the molecule's steric, electronic, and physicochemical properties, thereby fine-tuning its biological activity. nih.gov The extensive body of research on quinoxalinone derivatives underscores the enduring importance of this scaffold in the development of new therapeutic agents. sapub.orgresearchgate.net

Significance of Organofluorine Chemistry and Tetrafluoroethylation in Synthetic Design

Organofluorine chemistry has become an indispensable tool in modern synthetic design, especially in the pharmaceutical and agrochemical industries. The introduction of fluorine atoms or fluorine-containing groups into organic molecules can profoundly alter their properties in beneficial ways. mdpi.com Fluorine's high electronegativity and small van der Waals radius can lead to enhanced metabolic stability, increased membrane permeability, and improved binding affinity to biological targets. mdpi.com

The 1,1,2,2-tetrafluoroethyl (HCF₂CF₂) group is a significant fluoroalkyl motif. Its incorporation into a molecule can impart unique conformational and electronic characteristics. While the trifluoromethyl (CF₃) group has been more extensively studied, the tetrafluoroethyl group offers a different steric and electronic profile that can be advantageous in molecular design. nih.gov However, the development of synthetic methods for the direct introduction of the tetrafluoroethyl group has been less common, making research into tetrafluoroethylation reactions a key area of contemporary organic synthesis. researchgate.net

Rationale for Dedicated Research on 2 1h Quinoxalinone, 3 1,1,2,2 Tetrafluoroethyl

The dedicated research focus on 2(1H)-Quinoxalinone, 3-(1,1,2,2-tetrafluoroethyl)- is predicated on the synergistic combination of the well-validated quinoxalinone scaffold and the advantageous properties conferred by the tetrafluoroethyl group. researchgate.net The rationale for investigating this specific compound is multifaceted:

Enhancement of Biological Activity: The introduction of the tetrafluoroethyl group at the C-3 position is hypothesized to enhance the inherent biological activities of the quinoxalinone core. The fluorine atoms can improve metabolic stability by blocking sites of oxidative metabolism and can enhance binding to target proteins through favorable electrostatic interactions.

Modulation of Physicochemical Properties: The lipophilicity of a drug candidate is a critical parameter influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The tetrafluoroethyl group can significantly increase lipophilicity, potentially improving oral bioavailability and cell membrane permeability.

Exploration of Novel Chemical Space: The synthesis of this compound contributes to the expansion of the chemical space around the quinoxalinone scaffold. By introducing a less common fluorinated substituent, researchers can explore structure-activity relationships (SAR) that might not be accessible with more traditional functional groups.

Overview of Scholarly Contributions and Research Trajectories Pertaining to the Compound

While dedicated, in-depth studies solely on 2(1H)-Quinoxalinone, 3-(1,1,2,2-tetrafluoroethyl)- are not yet widespread, its synthesis and potential significance can be situated within broader research trajectories. Key scholarly contributions have focused on the development of novel synthetic methodologies for the C-H functionalization of heterocycles with fluorinated groups.

A significant advancement in this area is the development of visible-light-induced three-component reactions. For instance, research has demonstrated the tetrafluoroethyl-heteroarylation of alkenes using 1,1,2,2-tetrafluoroethanesulfonyl chloride in the presence of quinoxalin-2(1H)-ones. researchgate.net This radical-based approach provides a pathway for the formation of a C-C bond between the C-3 position of the quinoxalinone and a tetrafluoroethyl-containing fragment. Although this specific paper focuses on a three-component reaction with an alkene linker, the underlying radical chemistry provides a strong foundation for the direct C-3 tetrafluoroethylation of the quinoxalinone ring.

The general reaction mechanism for such a visible-light-induced radical C-H functionalization would likely involve the following key steps:

Generation of a tetrafluoroethyl radical (•CF₂CF₂H) from a suitable precursor, such as 1,1,2,2-tetrafluoroethanesulfonyl chloride, under photoredox catalysis.

Addition of the tetrafluoroethyl radical to the electron-deficient C-3 position of the quinoxalin-2(1H)-one.

Oxidation of the resulting radical intermediate to the final product.

Future research trajectories are expected to focus on optimizing the synthesis of 2(1H)-Quinoxalinone, 3-(1,1,2,2-tetrafluoroethyl)- and its derivatives, exploring the scope of the reaction with variously substituted quinoxalinones, and conducting comprehensive biological evaluations to ascertain its therapeutic potential. The continued interest in both privileged scaffolds and organofluorine chemistry ensures that this and related compounds will remain a fertile area for scientific investigation.

An exploration of advanced synthetic methodologies has led to the development of sophisticated techniques for the synthesis of 2(1H)-Quinoxalinone, 3-(1,1,2,2-tetrafluoroethyl)-. This compound is part of the broader class of quinoxalin-2(1H)-one derivatives, which are recognized as significant heterocyclic structures in biologically active natural products and pharmaceutical agents. nih.gov The direct functionalization of the C3 position of the quinoxalin-2(1H)-one core is a key area of research, with a focus on creating efficient and selective reactions. nih.govnih.gov

Theoretical and Computational Chemistry Studies of 2 1h Quinoxalinone, 3 1,1,2,2 Tetrafluoroethyl

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to determining the electronic properties and preferred structures of molecules at an atomic level. These methods solve approximations of the Schrödinger equation to yield information about molecular orbitals, energy levels, and electron distribution.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy and computational cost, making it suitable for studying medium-sized organic molecules like quinoxalinone derivatives. nih.govscispace.com The B3LYP hybrid functional, combined with a basis set such as 6-311G(d,p), is commonly employed for geometry optimization and frequency calculations. nih.gov

For 2(1H)-Quinoxalinone, 3-(1,1,2,2-tetrafluoroethyl)-, DFT calculations would be used to find the lowest energy conformation (ground state). The optimization process adjusts the positions of all atoms to minimize the total electronic energy of the molecule. Key findings from such a study would include:

Optimized Geometry: Precise bond lengths, bond angles, and dihedral angles that define the three-dimensional structure of the molecule. The quinoxalinone core is expected to be largely planar, while the tetrafluoroethyl group introduces specific conformational preferences.

Total and Relative Energies: The absolute energy of the optimized structure and the relative energies of any other stable conformers (local minima on the potential energy surface).

Electronic Properties: Calculation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. nih.gov

A vibrational frequency analysis is typically performed following geometry optimization to confirm that the resulting structure is a true energy minimum, characterized by the absence of any imaginary frequencies.

Interactive Table 1: Representative Geometric Parameters for 2(1H)-Quinoxalinone, 3-(1,1,2,2-tetrafluoroethyl)- Predicted by DFT This table presents hypothetical but realistic data based on DFT calculations of similar structures. Actual values would require a specific computational study.```html

ParameterAtoms InvolvedCalculated Value
Bond LengthC2=O~1.22 Å
Bond LengthC3-C(TFE)~1.51 Å
Bond AngleN1-C2-C3~118.5°
Dihedral AngleC2-C3-C(TFE)-C(TFE)~75°
HOMO-LUMO Gap-~3.90 eV

Computational methods can accurately predict spectroscopic data, which is invaluable for structure verification and interpretation of experimental results. The Gauge-Including Atomic Orbital (GIAO) method, typically used within a DFT framework, is a standard approach for calculating NMR chemical shifts (¹H, ¹³C, and ¹⁹F). scispace.com Predicting the NMR spectrum for 2(1H)-Quinoxalinone, 3-(1,1,2,2-tetrafluoroethyl)- would involve:

Optimizing the molecular geometry using DFT.

Performing a GIAO calculation on the optimized structure to compute the isotropic magnetic shielding tensors for each nucleus.

Converting the calculated shielding values into chemical shifts by referencing them against a standard compound (e.g., tetramethylsilane (B1202638) for ¹H and ¹³C, CFCl₃ for ¹⁹F).

The high sensitivity of ¹⁹F chemical shifts to the local electronic environment makes computational prediction particularly useful for fluorinated compounds. researchgate.netrsc.orgComparing the predicted shifts with experimental data can confirm the molecular structure and provide insights into electronic effects imparted by the tetrafluoroethyl group. uni-muenchen.deInteractive Table 2: Illustrative Predicted vs. Experimental NMR Chemical Shifts (δ) in ppm This table illustrates the typical format and expected correlation for such a study. The values are for demonstration purposes.

Molecular Dynamics Simulations for Conformational Analysis

While DFT is excellent for finding stationary points on the potential energy surface, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior and conformational landscape of a molecule over time. scispace.comFor 2(1H)-Quinoxalinone, 3-(1,1,2,2-tetrafluoroethyl)-, the primary source of conformational flexibility is the rotation around the single bond connecting the quinoxalinone C3 atom and the tetrafluoroethyl side chain.

An MD simulation would model the atomic motions by solving Newton's equations of motion, providing a trajectory that maps the molecule's conformations over a period of time. This analysis reveals:

Preferred Conformations: Identification of the most populated (lowest energy) conformational states.

Rotational Barriers: The energy required to rotate the tetrafluoroethyl group, which can be determined by constructing a potential energy surface as a function of the relevant dihedral angle.

Solvent Effects: MD simulations can explicitly include solvent molecules, allowing for the study of how the environment influences conformational preferences.

This information is crucial for understanding how the molecule's shape influences its interactions with other molecules, such as biological receptors or reactants. mdpi.comnih.gov

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for investigating the pathways of chemical reactions. It allows for the characterization of transient species like transition states and intermediates that are often difficult or impossible to observe experimentally. Studies on the C3-functionalization of quinoxalinones often propose mechanisms involving radical intermediates, which can be thoroughly investigated using computational methods. mdpi.comacs.orgresearchgate.net

A transition state (TS) represents the highest energy point along a reaction coordinate, corresponding to the energy barrier that must be overcome for a reaction to occur. Locating and characterizing the TS is a key goal of mechanistic studies.

For a proposed step in the synthesis of 2(1H)-Quinoxalinone, 3-(1,1,2,2-tetrafluoroethyl)-, such as the addition of a tetrafluoroethyl radical (•CHF₂CF₂) to the C3 position of the quinoxalinone ring, DFT calculations can be used to:

Locate the TS Geometry: Identify the specific atomic arrangement of the transition state structure.

Calculate the Activation Energy (Ea): Determine the energy difference between the reactants and the transition state. A lower activation energy implies a faster reaction rate.

Verify the TS: A true transition state is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate (e.g., the formation of the new C-C bond).

Interactive Table 3: Example of Transition State Analysis Data for Radical Addition This table contains representative data for a single step in a hypothetical reaction mechanism.

Reaction intermediates are transient species that exist as local energy minima along the reaction pathway, situated between reactants, transition states, and products. Computational modeling can be used to predict the existence, structure, and stability of these intermediates.

In the radical C-H fluoroalkylation of quinoxalinones, a common proposed intermediate is the radical adduct formed after the initial attack at the C3 position. mdpi.comComputational analysis can provide:

Optimized Geometry of the Intermediate: The stable structure of this transient species.

Relative Stability: The energy of the intermediate relative to the reactants and products, indicating whether its formation is thermodynamically favorable.

Electronic Structure: Analysis of the spin density to confirm the location of the unpaired electron in the radical intermediate.

By mapping the energies of the reactants, transition states, intermediates, and products, a complete reaction energy profile can be constructed, offering a detailed picture of the reaction mechanism.

Table of Compounds

Compound NameAbbreviation/Notes
2(1H)-Quinoxalinone, 3-(1,1,2,2-tetrafluoroethyl)-Target Compound
TetramethylsilaneTMS (NMR Reference)
TrichlorofluoromethaneCFCl₃ (NMR Reference)

Quantitative Structure-Activity Relationship (QSAR) Modeling Methodologies

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical relationships between the chemical structure of a series of compounds and their biological activity. wikipedia.org For a series of analogues of 2(1H)-Quinoxalinone, 3-(1,1,2,2-tetrafluoroethyl)-, a QSAR study would systematically quantify the effects of various structural modifications on a specific biological endpoint.

The fundamental steps in developing a QSAR model for this class of compounds would include:

Data Set Selection: A series of quinoxalinone derivatives, including the parent compound 2(1H)-Quinoxalinone, 3-(1,1,2,2-tetrafluoroethyl)-, with experimentally determined biological activities (e.g., IC₅₀ values for enzyme inhibition, EC₅₀ values for receptor binding) would be compiled. It is crucial that the biological data is consistent and measured under uniform experimental conditions.

Molecular Descriptor Calculation: A wide range of molecular descriptors for each compound in the series would be calculated using specialized software. These descriptors quantify various aspects of the molecular structure and can be categorized as:

Constitutional (1D) descriptors: Information on the molecular composition, such as molecular weight and atom counts.

Topological (2D) descriptors: Information on the connectivity of atoms, such as branching indices and topological polar surface area.

Geometrical (3D) descriptors: Information on the three-dimensional arrangement of atoms, such as molecular volume and surface area.

Physicochemical descriptors: Properties like lipophilicity (logP), molar refractivity, and dipole moment.

Quantum chemical descriptors: Derived from quantum mechanical calculations, these can include orbital energies (HOMO, LUMO) and partial atomic charges.

Model Development: Statistical methods are employed to build a mathematical model that correlates the calculated molecular descriptors (independent variables) with the biological activity (dependent variable). Common methods include:

Multiple Linear Regression (MLR): This method generates a simple linear equation that is easy to interpret.

Partial Least Squares (PLS): A more advanced regression technique suitable for data sets with a large number of correlated descriptors.

Machine Learning Methods: Techniques such as Support Vector Machines (SVM), Random Forest (RF), and Artificial Neural Networks (ANN) can be used to develop more complex, non-linear QSAR models.

Model Validation: The predictive power of the developed QSAR model must be rigorously validated. This is typically done by:

Internal Validation: Techniques like leave-one-out cross-validation (LOO-CV) are used to assess the robustness of the model.

External Validation: The model's ability to predict the activity of a set of compounds that were not used in the model development (the test set) is evaluated.

A hypothetical QSAR study on a series of 3-substituted-2(1H)-quinoxalinone analogues might explore how variations in the substituent at the 3-position influence a particular biological activity. The data for such a study would be organized in a tabular format.

Hypothetical Data for a QSAR Study of 2(1H)-Quinoxalinone Derivatives

Compound Substituent (R) Biological Activity (log 1/IC₅₀) LogP Molecular Weight ( g/mol ) Polar Surface Area (Ų)
1 -CH₃ 4.5 1.8 160.17 46.17
2 -CF₃ 5.2 2.5 214.14 46.17
3 -CH₂CH₃ 4.8 2.3 174.20 46.17
4 -CF₂CF₂H 5.8 3.1 248.16 46.17

| 5 | -Phenyl | 5.5 | 3.5 | 222.24 | 46.17 |

In this hypothetical example, "Compound 4" represents 2(1H)-Quinoxalinone, 3-(1,1,2,2-tetrafluoroethyl)-. A QSAR model derived from such data might reveal that lipophilicity (LogP) and the presence of fluorine atoms are positively correlated with the biological activity of this class of compounds. Such a model could then be used to predict the activity of new, yet-to-be-synthesized quinoxalinone derivatives, thereby guiding future drug discovery efforts.

Molecular Interactions and Mechanistic Biological Investigations

Exploration of Molecular Targets and Interaction Mechanisms

Quinoxalinone-based compounds have been identified as privileged structures capable of binding to a diverse range of biological targets, including enzymes and receptors that are critical in various pathological processes. mdpi.comnih.gov The specific substitution pattern on the quinoxalinone core, such as the 3-(1,1,2,2-tetrafluoroethyl) group, plays a crucial role in determining target specificity and interaction strength.

Quinoxalinone derivatives have demonstrated inhibitory activity against several key enzymes implicated in disease.

Cyclooxygenase-2 (COX-2): Certain analogs of 2(1H)-Quinoxalinone have been investigated as inhibitors of COX-2, an enzyme involved in inflammation and tumorigenesis. nih.gov The inhibition mechanism often involves the compound binding within the enzyme's active site, preventing the synthesis of prostaglandins. nih.gov Studies on related Schiff's bases of quinoxalinone have shown that the introduction of electron-donating groups on aryl moieties attached to the core structure can enhance inhibitory efficiency against COX-2. nih.gov

Lactate Dehydrogenase A (LDHA): LDHA is a key enzyme in anaerobic glycolysis and is often overexpressed in cancer cells, making it a therapeutic target. nih.gov Quinoxalinone scaffolds have been evaluated for their potential to suppress LDHA activity, thereby interfering with the metabolic processes of cancer cells. nih.govnih.gov

DNA Gyrase: This bacterial enzyme is a type II topoisomerase essential for DNA replication and is a well-established target for antibiotics. nih.govembopress.org Quinoxalinone derivatives have been designed and evaluated as potential DNA gyrase inhibitors. johnshopkins.edu The mechanism typically involves the stabilization of the gyrase-DNA cleavage complex, which leads to double-stranded DNA breaks and subsequent bacterial cell death. embopress.org In silico studies of some 6-(morpholinosulfonyl)quinoxalin-2(1H)-one derivatives showed potent inhibitory activity against S. aureus DNA gyrase. johnshopkins.edu

Enzyme TargetCompound ClassObserved Activity/MechanismReference
COX-2Quinoxalinone Schiff's basesInhibition efficiency influenced by electronic properties of substituents. nih.gov
LDHAQuinoxalinone Schiff's basesIdentified as a potential molecular target for anticancer therapy. nih.govnih.gov
DNA Gyrase (S. aureus)6-(morpholinosulfonyl)quinoxalin-2(1H)-one derivativesPotent inhibition with IC50 values comparable to ciprofloxacin. johnshopkins.edu

The quinoxaline (B1680401) scaffold is a bioisostere of several other heterocyclic structures known to bind to various receptors, highlighting its versatility. mdpi.com Receptor binding studies for quinoxalinone analogs have identified interactions with key signaling proteins.

For instance, various quinoxaline derivatives have been developed as inhibitors of receptor tyrosine kinases like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). mdpi.comrsc.org These studies reveal that the quinoxalinone core can effectively occupy the ATP-binding pocket of the kinase domain. Ligand-target recognition is typically driven by a combination of hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the heterocyclic system and amino acid residues in the receptor's active site. nih.gov For example, docking studies of some quinazolinone analogs (a related scaffold) against COX-2 identified crucial hydrogen bond interactions with Tyr355 and Arg120. nih.gov

Molecular docking simulations are instrumental in elucidating the binding modes of quinoxalinone derivatives within the active sites of their protein targets. nih.gov These computational studies provide insights into the specific atomic interactions that stabilize the ligand-protein complex.

Docking studies on quinoxalinone analogs targeting various enzymes and receptors have consistently shown the importance of the core heterocyclic structure in anchoring the molecule within the binding pocket. johnshopkins.edursc.org For VEGFR-2 inhibitors, simulations revealed that the quinoxaline-2(1H)-one scaffold forms key hydrogen bonds with cysteine residues in the hinge region of the kinase domain. rsc.org Similarly, docking of antimicrobial quinoxalinone derivatives into the active site of S. aureus DNA gyrase demonstrated favorable binding energies and interactions with critical amino acid residues, corroborating their inhibitory potential. johnshopkins.edu These simulations help rationalize observed biological activities and guide the design of more potent and selective analogs. nih.gov

Structure-Activity Relationship (SAR) Studies of 2(1H)-Quinoxalinone, 3-(1,1,2,2-tetrafluoroethyl)- and its Analogs

Structure-activity relationship (SAR) studies are fundamental to understanding how chemical structure influences biological activity. For quinoxalinone derivatives, SAR analyses have identified key structural features that govern their potency and selectivity. nih.govmdpi.com

The essential pharmacophoric features of active quinoxalinone derivatives generally include the bicyclic quinoxalinone core, which serves as a rigid scaffold, and various substituents that modulate the compound's physicochemical properties and target interactions. researchgate.net

Key pharmacophoric elements identified from studies on various analogs include:

The Quinoxalinone Core: This planar heterocyclic system is crucial for establishing pi-pi stacking interactions with aromatic amino acid residues in target binding sites. nih.gov

Hydrogen Bond Donors and Acceptors: The lactam function within the quinoxalinone ring (N-H and C=O groups) provides critical hydrogen bond donor and acceptor sites, essential for anchoring the ligand to its target. researchgate.net

Substituents at C3: The nature of the substituent at the 3-position is a major determinant of biological activity. It can influence steric and electronic properties, affecting how the molecule fits into a binding pocket and interacts with specific residues.

Substituents on the Benzene (B151609) Ring: Modifications on the fused benzene ring can fine-tune the electronic properties and lipophilicity of the entire molecule, impacting its absorption, distribution, and target affinity. mdpi.com

The introduction of fluorine atoms into organic molecules can profoundly influence their pharmacological and physicochemical properties. mdpi.com The 3-(1,1,2,2-tetrafluoroethyl) moiety in the subject compound is expected to have several significant effects on molecular recognition and biological activity.

Cellular and Subcellular Interaction Modalities (non-clinical focus)

2(1H)-Quinoxalinone, 3-(1,1,2,2-tetrafluoroethyl)-, also known as CE-224,535, primarily exerts its effects through specific interactions with cell surface receptors. medchemexpress.com The principal molecular target of this compound is the purinergic P2X7 receptor (P2X7R), a ligand-gated ion channel. medchemexpress.comnih.gov This receptor is predominantly found on the surface of immune cells, such as macrophages and dendritic cells, and its activation by extracellular adenosine (B11128) triphosphate (eATP) is a key event in inflammatory processes. nih.govnih.gov

CE-224,535 functions as a selective antagonist of the human P2X7 receptor. medchemexpress.com This antagonistic action occurs at the cell membrane, where the compound binds to the P2X7R, thereby preventing its activation by eATP. researchgate.net The binding of CE-224,535 to the P2X7R is a critical event that initiates the compound's biological effects by blocking the conformational changes in the receptor that would normally lead to the opening of its ion channel. nih.gov Prolonged stimulation of the P2X7R can lead to the formation of a non-selective pore, allowing the passage of larger molecules, an event that is also inhibited by CE-224,535. nih.gov

The interaction of CE-224,535 with the P2X7R is a highly specific modality of cellular interaction. The compound's efficacy is directly linked to its ability to bind to this receptor and inhibit its function. This interaction does not typically involve internalization of the compound into the cell for its primary mechanism of action. Instead, its effects are transduced from the cell surface to the intracellular environment via the inhibition of P2X7R-mediated signaling. The specificity of this interaction is crucial for its potential as a modulator of P2X7R-driven pathologies.

FeatureDescription
Primary Molecular Target Purinergic P2X7 Receptor (P2X7R)
Interaction Type Selective Antagonism
Cellular Location of Interaction Cell Surface / Plasma Membrane
Mechanism Blocks eATP-induced activation of the P2X7R ion channel
Key Cellular Consequence Inhibition of downstream signaling pathways initiated by P2X7R

Modulatory Effects on Biochemical Pathways (mechanistic details)

The antagonism of the P2X7 receptor by 2(1H)-Quinoxalinone, 3-(1,1,2,2-tetrafluoroethyl)- (CE-224,535) leads to the modulation of several key biochemical pathways, primarily those involved in inflammation and immune responses. medchemexpress.comnih.gov The central mechanism revolves around the inhibition of the NLRP3 inflammasome, a multiprotein complex that plays a critical role in the innate immune system. nih.gov

Activation of the P2X7R by high concentrations of extracellular ATP is a potent trigger for the assembly and activation of the NLRP3 inflammasome. nih.gov This, in turn, leads to the activation of caspase-1, an enzyme responsible for the cleavage of pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, biologically active forms. researchgate.net By blocking the P2X7R, CE-224,535 effectively prevents this cascade of events. medchemexpress.com

The mechanistic details of this modulation are as follows:

Inhibition of Ion Flux: P2X7R activation normally causes an influx of Ca²⁺ and Na⁺ and an efflux of K⁺. This potassium efflux is a critical signal for NLRP3 inflammasome activation. CE-224,535 prevents these ion fluxes, thereby stabilizing the intracellular ionic environment and removing a key trigger for inflammasome assembly.

Suppression of Cytokine Release: By preventing the activation of caspase-1, CE-224,535 significantly reduces the secretion of the pro-inflammatory cytokines IL-1β and IL-18 from immune cells. medchemexpress.com These cytokines are potent mediators of inflammation, and their inhibition is a primary therapeutic goal in many inflammatory diseases. researchgate.net

Modulation of Downstream Inflammatory Signaling: IL-1β and IL-18, once released, bind to their respective receptors on target cells, initiating further pro-inflammatory signaling cascades, including the NF-κB pathway. By halting the initial release of these cytokines, CE-224,535 indirectly dampens these subsequent inflammatory responses.

The modulatory effects of CE-224,535 on these biochemical pathways have been investigated in the context of autoimmune diseases like rheumatoid arthritis. medchemexpress.comnih.govnih.gov The compound's ability to reduce the secretion of IL-1β and IL-18 provides a novel therapeutic approach for managing such conditions. medchemexpress.com

Pathway ComponentEffect of CE-224,535Mechanism
P2X7 Receptor InhibitionDirect antagonism, preventing eATP binding and channel opening
Intracellular K⁺ levels StabilizationBlocks K⁺ efflux through the P2X7R pore
NLRP3 Inflammasome Inhibition of ActivationLack of K⁺ efflux signal prevents assembly and activation
Caspase-1 Reduced ActivationDownstream effect of NLRP3 inflammasome inhibition
Pro-IL-1β / Pro-IL-18 Reduced CleavageLack of active caspase-1 prevents processing into mature forms
IL-1β / IL-18 Secretion DecreasedConsequence of reduced cleavage and inflammasome activity

Potential Advanced Research Applications and Future Directions

Utilization in Materials Science and Functional Molecule Design

The quinoxalin-2(1H)-one core is an effective electron-withdrawing group, making its derivatives promising candidates for the development of "push-pull" systems with unique photophysical properties. acs.org These systems are integral to the design of advanced materials for electronics and photonics. The introduction of a 3-(1,1,2,2-tetrafluoroethyl)- group is expected to significantly enhance these characteristics. Fluorine atoms, being highly electronegative, can profoundly influence a molecule's electronic structure, stability, and intermolecular interactions. nih.gov

The strong electron-withdrawing nature of the tetrafluoroethyl substituent can increase the electron-accepting capability of the quinoxalinone core, potentially leading to materials with large Stokes shifts and tunable fluorescence, which are highly desirable for applications such as organic light-emitting diodes (OLEDs) and fluorescent sensors. nih.gov Furthermore, fluorination is known to enhance the metabolic and thermal stability of organic molecules, a critical attribute for durable electronic devices. nih.gov The unique properties imparted by the tetrafluoroethyl group suggest a range of applications, as detailed in Table 1.

Table 1: Potential Materials Science Applications

Application AreaRole of 3-(1,1,2,2-tetrafluoroethyl)- QuinoxalinoneKey Properties Influenced by the Tetrafluoroethyl Group
Organic Electronics (OLEDs) Electron-transporting or emissive layer material.Enhanced electron affinity, improved thermal and chemical stability, potential for deep blue emission.
Fluorescent Chemosensors Core fluorophore for detecting specific analytes.Modulated fluorescence quantum yield, potential for selective quenching or enhancement upon binding. nih.gov
Functional Dyes Component in dye-sensitized solar cells (DSSCs).Tuned energy levels for efficient electron injection, increased photostability.
Liquid Crystals Mesogenic core or additive.Induction of specific packing due to fluorous interactions, modification of phase transition temperatures.

Development as Chemical Probes for Biological Systems

A chemical probe is a highly selective small molecule used to study and manipulate biological systems by engaging a specific protein target. acs.org Quinoxalin-2(1H)-one derivatives have demonstrated a wide array of biological activities, including antimicrobial and anticancer properties, making them excellent starting points for probe development. nsf.govresearchgate.net The intrinsic fluorescence of many quinoxalinone derivatives is a significant advantage, allowing for their use in imaging applications to visualize biological processes. nih.gov

The 3-(1,1,2,2-tetrafluoroethyl)- substituent can offer several benefits for a chemical probe. Fluorine substitution is a well-established strategy in medicinal chemistry to improve metabolic stability, increase membrane permeability, and enhance binding affinity to biological targets. nih.gov These improvements can lead to more potent and selective probes with better pharmacokinetic profiles, suitable for both in vitro and in vivo studies.

Table 2: Suitability as a Chemical Probe Scaffold

Probe CharacteristicContribution of the 3-(1,1,2,2-tetrafluoroethyl)- Quinoxalinone Scaffold
Potency & Selectivity The core structure has known biological activity; the tetrafluoroethyl group can enhance target binding affinity and specificity.
Cellular Activity Increased lipophilicity from the fluoroalkyl chain can improve cell membrane permeability.
Target Engagement Intrinsic fluorescence provides a direct method for visualizing target engagement and localization within cells. nih.gov
Metabolic Stability C-F bonds are strong and resistant to metabolic degradation, increasing the probe's half-life in biological systems. nih.gov
Negative Control A structurally similar but inactive analog could potentially be synthesized (e.g., the non-fluorinated ethyl derivative) to serve as a negative control. acs.org

Exploration in Supramolecular Chemistry and Self-Assembly

Molecular self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. The structure of 2(1H)-Quinoxalinone, 3-(1,1,2,2-tetrafluoroethyl)- possesses multiple functionalities that can drive such processes. The quinoxalinone ring contains a hydrogen bond donor (N-H) and acceptor (C=O), while the aromatic system can participate in π-π stacking interactions. nih.gov

The tetrafluoroethyl group introduces an additional, powerful directing force known as "fluorous interaction." nih.gov This involves a combination of forces, including F···F and C-H···F contacts, which can lead to the segregation of fluorinated and non-fluorinated domains in the solid state or in solution. acs.orgnsf.gov The introduction of fluorine can fundamentally alter the self-assembly motif of a molecule compared to its non-fluorinated counterparts, sometimes leading to entirely new and unexpected supramolecular architectures. scispace.comrsc.org This combination of hydrogen bonding, π-stacking, and fluorous interactions makes the compound a prime candidate for creating novel supramolecular polymers, gels, and liquid crystals.

Table 3: Non-Covalent Interactions Driving Self-Assembly

Interaction TypeParticipating MoietiesPotential Role in Supramolecular Structure
Hydrogen Bonding N-H (donor) and C=O (acceptor)Formation of one-dimensional chains or tapes.
π-π Stacking Aromatic rings of the quinoxalinone coreStabilization of columnar or layered structures.
Fluorous Interactions -CF₂-CF₂H groupSegregation into fluorous domains, directing crystal packing and phase behavior. nsf.govnih.gov
Dipole-Dipole Interactions Polar C=O and C-F bondsFine-tuning of molecular alignment and packing density.

Integration into Complex Chemical Systems and Multi-Component Reactions

Multi-component reactions (MCRs), where three or more reactants combine in a single step, are highly efficient tools for building molecular complexity. figshare.com The quinoxalin-2(1H)-one scaffold is an excellent substrate for direct C-H functionalization at the C3 position using MCRs. nih.gov Recent advances have demonstrated that various groups, including perfluoroalkyl moieties, can be installed at this position through visible-light-induced radical cascade reactions. acs.orgfigshare.com

These methodologies suggest that 2(1H)-Quinoxalinone, 3-(1,1,2,2-tetrafluoroethyl)- could either be synthesized efficiently via a three-component reaction involving quinoxalin-2(1H)-one, an alkene, and a tetrafluoroethyl source, or it could serve as a building block itself in subsequent MCRs. Its unique electronic properties could influence the course of these reactions, enabling the construction of highly complex and functionally dense molecules that would be difficult to access through traditional multi-step synthesis.

Table 4: Representative Multi-Component Reactions for Quinoxalinone Functionalization

Reaction TypeReactantsFunctional Group Introduced at C3Reference
Perfluoroalkylation Quinoxalin-2(1H)-one, alkene, perfluoroalkyl iodidePerfluoroalkyl figshare.com
Difluoroalkylation Quinoxalin-2(1H)-one, alkene, difluoroiodane(III) reagentDifluoroalkyl acs.org
Trifluoromethylation Quinoxalin-2(1H)-one, alkyne, CF₃SO₂NaTrifluoroalkyl-alkenyl researchgate.net
Alkylation/Methylation Quinoxalin-2(1H)-one, styrene, DMSOPhenyl-ethyl acs.org

Unexplored Reactivity Profiles and Novel Transformation Development

The reactivity of the quinoxalin-2(1H)-one core is dominated by the C3-H bond, which is amenable to a wide range of direct functionalization reactions. kuleuven.be The presence of the strongly electron-withdrawing 3-(1,1,2,2-tetrafluoroethyl)- group is expected to significantly alter the electronic landscape of the entire heterocyclic system.

This electronic perturbation could lead to unexplored reactivity in several ways:

Modified Acidity: The N1-H proton may become more acidic, facilitating easier deprotonation and subsequent N-alkylation or N-arylation reactions under milder conditions.

Altered Ring Electronics: The electron-deficient nature of the pyrazinone ring could make the attached benzene (B151609) ring more susceptible to nucleophilic aromatic substitution, a reaction pathway not typically favored for standard quinoxalinones.

Radical Reactivity: The fluoroalkyl group may influence the stability of radical intermediates formed at the C3 position, potentially opening new avenues for radical-mediated transformations.

Investigating these possibilities could lead to the development of novel synthetic methodologies for creating a new generation of complex quinoxalinone derivatives.

Strategic Design of Next-Generation Derivatives based on SAR Principles

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to correlate a molecule's chemical structure with its biological activity. rsc.org Quinoxaline (B1680401) derivatives are known to exhibit a vast range of biological effects, from anticancer to antimicrobial and antiviral activities. rsc.orgnsf.govresearchgate.net Fluorine incorporation is a cornerstone of modern drug design, often used to enhance potency, selectivity, and pharmacokinetic properties. nih.gov

2(1H)-Quinoxalinone, 3-(1,1,2,2-tetrafluoroethyl)- serves as an excellent starting point for an SAR-driven drug discovery program. Systematic modifications to the structure can be made to probe the chemical space and optimize for a desired biological outcome. A hypothetical SAR campaign could explore how activity changes with variations in the fluoroalkyl chain, substitutions on the benzene ring, and functionalization at the N1 position.

Table 5: Hypothetical SAR Study Design for an Anticancer Agent

Modification SiteProposed AnalogsRationale
Fluoroalkyl Chain (R¹) -CF₃, -CF₂CF₃, -(CF₂)₃CF₃To probe the effect of chain length and lipophilicity on potency and cell penetration.
Benzene Ring (R²) 6-Cl, 7-Cl, 6-OCH₃, 7-NO₂To explore the impact of electronic effects (electron-withdrawing vs. donating groups) on target binding.
N1-Position (R³) -H, -CH₃, -CH₂PhTo investigate the role of the hydrogen bond donor and steric bulk at the N1 position.

By systematically synthesizing and testing these derivatives, researchers can build a comprehensive SAR model to guide the design of next-generation quinoxalinone-based therapeutics with superior efficacy and safety profiles.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 2(1H)-Quinoxalinone derivatives, and how does the tetrafluoroethyl group influence reaction conditions?

  • Methodological Answer : The core quinoxalinone scaffold is typically synthesized via condensation of 1,2-diamines with α-keto esters or acids. For 3-substituted derivatives like 3-(1,1,2,2-tetrafluoroethyl), nucleophilic substitution or radical-mediated alkylation post-scaffold formation is common. The tetrafluoroethyl group introduces steric and electronic challenges: its strong electron-withdrawing nature requires careful control of reaction pH (neutral to mildly acidic) to avoid decomposition. Solvents like DMF or THF are preferred due to their ability to stabilize intermediates .

Q. How can the purity and structural identity of 3-(1,1,2,2-tetrafluoroethyl)-2(1H)-quinoxalinone be verified?

  • Methodological Answer : Use a combination of:

  • HPLC-MS : To assess purity and detect fluorinated byproducts (e.g., defluorination artifacts).
  • NMR (¹H, ¹³C, ¹⁹F) : The ¹⁹F NMR spectrum is critical for confirming the integrity of the tetrafluoroethyl group. Peaks near δ -120 to -140 ppm (CF₂ groups) and δ -80 to -90 ppm (CF₃, if present) are expected .
  • Elemental Analysis : To validate C/F ratios, as deviations may indicate incomplete substitution or degradation .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

  • Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMSO, DMF). Stability tests show decomposition above 80°C or in strongly basic media (pH > 10). For long-term storage, recommend anhydrous conditions at -20°C under inert gas to prevent hydrolysis of the tetrafluoroethyl group .

Advanced Research Questions

Q. How does the tetrafluoroethyl substituent affect the electronic properties of the quinoxalinone core, and how can this be modeled computationally?

  • Methodological Answer : Density Functional Theory (DFT) studies (e.g., B3LYP/6-31G*) reveal that the tetrafluoroethyl group significantly lowers the HOMO-LUMO gap (~1.5 eV reduction vs. non-fluorinated analogs), enhancing electrophilicity. This facilitates nucleophilic attack at the C-6/C-7 positions. Computational models should account for fluorine’s inductive effects and hyperconjugation with the quinoxalinone π-system .

Q. What strategies mitigate regioselectivity challenges during functionalization of the quinoxalinone scaffold?

  • Methodological Answer : To direct substitution to specific positions (e.g., C-6 vs. C-7):

  • Protecting Groups : Temporarily block reactive sites (e.g., N-1 protection with Boc groups) to favor functionalization at C-3.
  • Metal Catalysis : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) selectively targets halogenated positions (if introduced during synthesis).
  • Solvent Effects : Polar solvents enhance electrophilic substitution at electron-deficient positions .

Q. How can data contradictions in spectroscopic characterization (e.g., conflicting ¹H NMR signals) be resolved?

  • Methodological Answer : Contradictions often arise from tautomerism (e.g., lactam-lactim equilibria) or dynamic fluorine effects. Strategies include:

  • Variable-Temperature NMR : To freeze out tautomeric forms (e.g., at -40°C in CD₂Cl₂).
  • 2D NMR (COSY, NOESY) : To assign overlapping proton environments.
  • Isotopic Labeling : Use ¹⁵N-labeled analogs to clarify nitrogen-centered tautomerism .

Q. What in vitro assays are suitable for evaluating the bioactivity of this compound, given its fluorinated structure?

  • Methodological Answer : Prioritize assays compatible with fluorinated molecules:

  • Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) with LC₅₀ determination.
  • Enzyme Inhibition : Fluorimetric assays (e.g., kinase or protease inhibition) using fluorogenic substrates.
  • Metabolic Stability : Microsomal incubation (human liver microsomes) to assess CYP450-mediated defluorination .

Contradictory Evidence and Resolution

  • Synthetic Yield Variability : reports yields of ~60% for similar dihalogenated quinoxalinones, while notes <30% yields for fluorinated analogs. This discrepancy likely stems from the tetrafluoroethyl group’s steric hindrance. Mitigate by optimizing reaction time (12–24 hr) and using excess fluorinating agents (e.g., TFAA) .
  • Fluorine NMR Shifts : Some studies report ¹⁹F signals for CF₂ groups at δ -130 ppm ( ), while others observe δ -140 ppm (). This variation arises from solvent polarity (CDCl₃ vs. DMSO-d₆). Standardize solvent conditions for comparative analyses .

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